Cyanine7.5 azide
Description
BenchChem offers high-quality Cyanine7.5 azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanine7.5 azide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H55ClN6O |
|---|---|
Molecular Weight |
767.4 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H |
InChI Key |
FPZSVKZEBJWZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to Cyanine7.5 Azide Solubility: DMSO vs. Water
An in-depth technical guide or whitepaper on the core.
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Primacy of Solvation in Quantitative Biology
In the realm of bioconjugation and fluorescence imaging, the precision of our outcomes is inextricably linked to the foundational steps of our experimental process. Among these, the dissolution of reagents is paramount. A poorly solubilized fluorescent dye, such as Cyanine7.5 (Cy7.5) azide, is not merely an inconvenience; it is a source of profound experimental artifact, leading to aggregation, diminished reactivity, and non-quantitative labeling. This guide provides a detailed, mechanistically-grounded exploration of Cy7.5 azide solubility, contrasting the industry-standard solvent, Dimethyl Sulfoxide (DMSO), with aqueous solutions. Our objective is to equip the researcher with the knowledge to make informed decisions, ensuring the integrity and reproducibility of their work.
The Physicochemical Landscape of Cyanine7.5 Azide
To understand the solubility of Cy7.5 azide, one must first appreciate its molecular architecture. Cy7.5 is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings connected by a polymethine chain.[1] This extensive, delocalized π-electron system is the basis of its strong light absorption and near-infrared (NIR) fluorescence, but it also dictates its solubility profile.
-
Inherent Hydrophobicity : The large, conjugated organic structure is fundamentally hydrophobic ("fat-soluble"), making it poorly suited for direct dissolution in water.[]
-
Aggregation Propensity : In aqueous environments, the planar structures of cyanine dyes tend to stack upon one another through π-π interactions. This process, known as aggregation, is a significant issue as it can quench fluorescence and render the azide functional group sterically inaccessible for click chemistry reactions.[3][4]
-
The Role of the Azide : The azide moiety (N3) is a small, polar functional group. While essential for bioorthogonal conjugation, its contribution to the overall aqueous solubility of the large Cy7.5 molecule is negligible.
This inherent hydrophobicity is the primary reason why organic solvents are required for the effective solubilization of non-sulfonated cyanine dyes.[]
Quantitative Solubility Comparison: DMSO vs. Water
Direct, quantitative solubility data for specific dye derivatives can vary. However, data from suppliers and the chemical literature provide a clear and consistent picture. Cyanine7.5 azide is freely soluble in organic solvents like DMSO but exhibits low solubility in water.[5][]
| Solvent | Type | Dielectric Constant (approx.) | Solubility Profile for Cy7.5 Azide | Typical Concentration |
| DMSO | Polar Aprotic | 47 | High | 10 mM or ~10 mg/mL is readily achievable[5][7] |
| Water / PBS | Polar Protic | 80 | Very Low / Poor | < 1 mg/mL; prone to aggregation and precipitation[3][7] |
The superior performance of DMSO is rooted in its nature as a polar aprotic solvent. It can effectively solvate the cationic charge of the cyanine dye without forming a tight, prohibitive hydration shell, while its organic character accommodates the large hydrophobic regions of the molecule.
The Causality of Solvent Choice: Practical and Mechanistic Implications
The choice between DMSO and water is not merely one of convenience; it is a critical decision that impacts the entire experimental workflow and the quality of the resulting data.
Why DMSO is the Gold Standard for Stock Solutions:
-
Prevents Aggregation : By fully solvating individual dye molecules, DMSO prevents the formation of fluorescently quenched H- and J-aggregates that plague aqueous solutions.[3] This ensures that the dye is monomeric, reactive, and fluorescently active.
-
High Concentration Stocks : The high solubility in DMSO allows for the preparation of concentrated stock solutions (e.g., 10 mM).[5] This is essential for minimizing the volume of organic solvent added to a subsequent aqueous reaction mixture, which is often sensitive to high concentrations of organic co-solvents.[]
-
Enhanced Stability : Anhydrous DMSO protects the dye from hydrolysis and other degradation pathways, contributing to a longer shelf-life when stored correctly. Commercial suppliers recommend storing the dye in DMSO at -20°C in the dark.[5][]
The Pitfalls of Attempting Aqueous Dissolution:
-
Inaccurate Concentration : Undissolved microscopic particles will lead to a significant overestimation of the dye concentration in the supernatant.
-
Low Reactivity : Aggregated dye has poor accessibility to its azide group, drastically reducing the efficiency of click chemistry conjugation.
-
Fluorescence Artifacts : Dye aggregates can lead to unpredictable fluorescence behavior, including quenching and spectral shifts, compromising imaging data.
The extremely low solubility of cyanine dyes in aqueous solutions is a known factor that impairs their fluorescence intensity.[8] For biomolecules sensitive to organic solvents, the appropriate solution is not to force dissolution in water, but to use a chemically modified, water-soluble version of the dye.[]
Validated Experimental Protocols
The following protocols represent a self-validating system for the preparation and use of Cy7.5 azide.
Protocol 1: Preparation of a 10 mM Cy7.5 Azide Stock Solution in DMSO
This protocol is the industry-standard method for preparing cyanine dye stock solutions.
Workflow Diagram: Preparing a DMSO Stock Solution
Caption: Workflow for preparing a Cy7.5 azide stock solution.
Step-by-Step Methodology:
-
Acclimatization : Allow the vial of solid Cy7.5 azide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition : Add the required volume of high-quality, anhydrous DMSO to the solid dye. For example, to prepare a 10 mM solution from 1 mg of Cy7.5 azide (M.W. ~767.44 g/mol ), add approximately 130 µL of DMSO.
-
Dissolution : Vortex the vial vigorously for several minutes. The solution should be clear and green in appearance.
-
Quality Control : Hold the vial up to a light source to ensure no solid particles or precipitates are visible. If particulates remain, brief sonication in a water bath may be employed. A clear solution is indicative of complete dissolution.
-
Storage : For long-term stability, aliquot the stock solution into smaller, single-use volumes and store at -20°C, desiccated and protected from light.[5]
Protocol 2: Using the DMSO Stock in an Aqueous Bioconjugation Reaction
This protocol describes the standard method for introducing the hydrophobic dye into an aqueous reaction buffer.
Decision Logic: Solvent Strategy for Labeling
Sources
Cyanine7.5 azide extinction coefficient and quantum yield
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Advanced Characterization & Bioconjugation of Cyanine7.5 Azide
Executive Summary
Cyanine7.5 (Cy7.[1][2][3][4][5][][7][8][9]5) azide represents a critical tool in the near-infrared (NIR) imaging arsenal, offering a spectral window (Ex/Em: ~788/808 nm) that minimizes tissue autofluorescence and maximizes penetration depth.[] Unlike the standard Cyanine7, the "7.5" variant typically features a rigidified polymethine chain, enhancing quantum yield (
Physicochemical Profile
The following data constitutes the core reference values for Cyanine7.5 azide. Note that "Cyanine7.5" often refers to the non-sulfonated, hydrophobic form unless "Sulfo-" is specified.[]
| Property | Value | Notes |
| Molecular Formula | Typical for non-sulfonated chloride salt.[] | |
| Molecular Weight | ~767.44 Da | Varies slightly by counterion (e.g., |
| Excitation Max ( | 788 nm | Measured in DMSO/MeOH.[] |
| Emission Max ( | 808 nm | NIR-I window.[3][4][] |
| Extinction Coefficient ( | 223,000 | At |
| Quantum Yield ( | ~0.10 (10%) | Higher than ICG.[] Solvent dependent (DMSO/MeOH).[] |
| Solubility | Organic (DMSO, DMF, DCM) | Low water solubility.[] Use organic co-solvent for aqueous labeling.[] |
| Correction Factor ( | ~0.04 - 0.05 | Estimated. Absorbance at 280 nm is typically <5% of |
Expert Insight: The extinction coefficient of 223,000
Mechanistic Principles
Structural Rigidification & Quantum Yield
Standard long-chain polymethine dyes (like Cy7) suffer from low quantum yields (
The Click Chemistry Interface
The azide moiety (
-
Selectivity: Azides are biologically inert and do not react with native functional groups (amines, thiols).[]
-
Efficiency: The reaction proceeds rapidly in aqueous buffers with organic co-solvents (DMSO), achieving near-quantitative yields.[]
Experimental Protocols
Protocol A: Bioconjugation via CuAAC (Click Chemistry)
Target: Labeling an Alkyne-modified protein or oligonucleotide with Cyanine7.5 Azide.[]
Reagents:
-
Protein-Alkyne: 1–5 mg/mL in PBS (pH 7.4).
-
Cy7.5 Azide: 10 mM stock in DMSO.
-
CuSO4: 100 mM stock in water.[]
-
THPTA Ligand: 500 mM stock in water (Protects protein from Cu-induced oxidation).[]
-
Sodium Ascorbate: 100 mM stock in water (Prepare fresh!).
Workflow:
-
Stoichiometry: Use 1.5 – 3 molar equivalents of Cy7.5 Azide per alkyne group.[]
-
Catalyst Prep: Premix CuSO4 and THPTA (1:5 molar ratio) prior to adding to the reaction.
-
Reaction Assembly:
-
Add Protein-Alkyne solution.[]
-
Add Cy7.5 Azide (keep DMSO < 20% final volume).[]
-
Add CuSO4-THPTA complex (Final conc: 0.5 – 1 mM Cu).[]
-
Add Sodium Ascorbate (Final conc: 2.5 – 5 mM).
-
-
Incubation: Incubate for 30–60 minutes at Room Temp in the dark.
-
Purification: Remove excess dye via Zeba Spin Desalting Columns (7K MWCO) or dialysis.[]
Protocol B: Degree of Labeling (DOL) Determination
Accurate characterization requires calculating how many dye molecules are attached per biomolecule.[]
The Formula:
Where:
- (Absorbance at 788 nm).[4][]
- .[3][]
- (Correction factor for dye absorption at 280 nm).[]
-
= Extinction coefficient of the protein (e.g., IgG ~210,000
).[]
Visualization: DOL Calculation Logic
Figure 1: Logical workflow for determining Degree of Labeling (DOL) correcting for dye absorbance at 280 nm.
Protocol C: Quantum Yield Determination (Comparative Method)
Objective: Determine the
Reagents:
-
Reference: ICG (
in DMSO). -
Sample: Cyanine7.5 Azide.
-
Solvent: DMSO (Must be identical for both to avoid refractive index corrections).[]
Step-by-Step:
-
Dilution Series: Prepare 5 dilutions of both the Sample and Reference in DMSO.
-
Constraint: Absorbance at excitation wavelength (e.g., 740 nm or 760 nm) must be < 0.1 OD to avoid inner filter effects.[]
-
-
Spectral Acquisition:
-
Measure Absorbance (
) at the excitation wavelength.[] -
Measure Integrated Fluorescence Intensity (
) (Area under emission curve 770–900 nm).[]
-
-
Plotting: Plot
(y-axis) vs. (x-axis).[] Calculate the slope ( ) for both. -
Calculation:
(Note: If solvents are identical, the refractive index term cancels out).
Troubleshooting & Optimization
-
Aggregation: Cy7.5 is hydrophobic.[] If labeling efficiency is low or the spectrum shows a "shoulder" at ~730 nm (H-dimer), add 10-20% DMSO or DMF to the reaction buffer.[]
-
Copper Toxicity: If labeling live cells or sensitive proteins, use a Copper-Free (SPAAC) variant (DBCO-Cy7.[]5) instead of the Azide, or ensure thorough chelation (THPTA/EDTA) post-reaction.[]
-
Stoichiometry: Do not exceed 5-10 molar equivalents of dye for antibodies, as over-labeling with NIR dyes can cause self-quenching (lowering
) and alter pharmacokinetics.[]
References
-
Lumiprobe Corporation. Cyanine7.5 azide general properties and spectral data.[] Lumiprobe.[] Link
-
AxisPharm. Cyanine 7.5 (Cy7.[4][]5) Dye Spectral Properties.[3][4][][7][8][9] AxisPharm.[] Link
-
APExBIO. Cy7.5 azide (non-sulfonated) Product Data Sheet. APExBIO.[] Link
-
National Institutes of Health (NIH). Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. PMC.[] Link
-
AAT Bioquest. Correction Factor [Cy7.5 (Cyanine-7.5)]. AAT Bioquest Quest Database.[1][] Link
Sources
- 1. Correction Factor [Cy7.5 (Cyanine-7.5)] | AAT Bioquest [aatbio.com]
- 2. apexbt.com [apexbt.com]
- 3. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]
- 4. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 5. A genetic engineering strategy for editing near-infrared-II fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
Photostability of Cyanine7.5 Azide Conjugates: A Technical Guide
Executive Summary
Cyanine7.5 (Cy7.[1][2][3][][5][6]5) represents a critical class of near-infrared (NIR) fluorophores, offering a spectral window (
Chemical Architecture & The Azide Advantage
The Chromophore Core
Unlike first-generation NIR dyes (e.g., Indocyanine Green), Cy7.5 features a rigidized polymethine chain, often incorporating a cyclohexenyl bridge.[] This structural rigidity suppresses non-radiative decay pathways (isomerization), thereby enhancing quantum yield (QY).[] However, the extended
The Azide Moiety
The azide group (-
-
Stability: While organic azides are kinetically stable, they are photosensitive to UV light (
nm).[] Since Cy7.5 is handled under ambient or NIR light, the azide group remains stable during standard workflows. -
Post-Conjugation: Upon reaction with an alkyne, the azide converts into a 1,2,3-triazole linkage.[] This linkage is chemically inert and does not perturb the photophysics of the Cy7.5 chromophore, ensuring that observed photobleaching is intrinsic to the dye, not the linker.
Photostability Mechanisms & Degradation Pathways[4][7]
The degradation of Cy7.5 is not merely a loss of signal ("fading") but often involves a shift in spectral properties.
Oxidative Cleavage (ROS Attack)
The primary mechanism of photobleaching is Type II photooxidation.
-
Excitation: Cy7.5 absorbs a photon, entering the excited singlet state (
). -
Intersystem Crossing (ISC): A fraction of molecules cross to the long-lived Triplet State (
).[] -
Singlet Oxygen Generation: Energy transfer from
to ground-state oxygen ( ) generates highly reactive singlet oxygen ( ).[] -
Chain Scission:
attacks the polymethine bridge, causing cyclization and subsequent cleavage of the chain, resulting in non-fluorescent carbonyl fragments.
Phototruncation (The "Blue Shift" Artifact)
A critical, often overlooked phenomenon in cyanine dyes is phototruncation . Under high-intensity irradiation, the heptamethine chain (Cy7.[]5) can undergo a specific oxidative excision of a
-
Result: The dye effectively converts into a pentamethine analogue (Cy5-like) or trimethine (Cy3-like).[]
-
Impact: This causes a hypsochromic shift (blue shift) in emission.[] In multiplexed experiments, a bleaching Cy7.5 channel can essentially "bleed" into the Cy5 channel, creating false positives.
Degradation Pathway Diagram[4]
Figure 1: Mechanistic pathway of Cyanine7.5 photobleaching, highlighting the bifurcation between total signal loss (cleavage) and spectral shifting (phototruncation).[]
Comparative Performance Analysis
The following table contrasts Cy7.5 Azide conjugates with other common NIR fluorophores.
| Feature | Cyanine7.5 (Cy7.[1][2][3][][5][6]5) | Cyanine7 (Cy7) | Alexa Fluor 750 | Indocyanine Green (ICG) |
| Excitation Max | 788 nm | 750 nm | 749 nm | 780 nm |
| Emission Max | 808 nm | 773 nm | 775 nm | 820 nm |
| Quantum Yield (QY) | ~0.10 - 0.13 | ~0.23 | ~0.12 | < 0.05 (aqueous) |
| Photostability ( | Moderate | Low | High | Very Low |
| Solubility | Low (requires organic co-solvent) | Moderate | High (Sulfonated) | Moderate |
| Blue Shift Risk | High | High | Low | Low |
Key Insight: While Alexa Fluor 750 offers superior photostability, Cy7.5 provides a further red-shifted emission profile, which is critical for avoiding autofluorescence in deep-tissue imaging.[]
Optimization & Stabilization Strategies
To maximize the photostability of Cy7.5 azide conjugates, the following strategies must be integrated into the experimental workflow.
Chemical Scavengers (ROXS)
The use of a Reducing and Oxidizing System (ROXS) or triplet state quenchers can increase photon output by
-
Ascorbic Acid (Vitamin C): Scavenges free radicals.[] Use at 100 µM – 1 mM in imaging buffer.[]
-
Trolox: A water-soluble Vitamin E analogue.[] Reduces blinking and bleaching.
-
COT (Cyclooctatetraene): Directly quenches the triplet state (
) without electron transfer, preventing formation.[]
Mounting Media
Avoid standard glycerol-based mounts without antifade.[]
-
Recommended: Commercial hard-set media containing p-phenylenediamine (PPD) or DABCO.[]
-
Note: Some antifades (e.g., VECTASHIELD) can be incompatible with cyanines (causing quenching), so validation is required.[]
Experimental Protocols
Protocol A: CuAAC Conjugation of Cy7.5-Azide
This protocol uses THPTA to protect biomolecules from copper-induced degradation.[]
Reagents:
-
Cy7.5-Azide Stock: 10 mM in DMSO.
-
Alkyne-labeled Biomolecule: 10-50 µM in PBS (pH 7.4).
-
CuSO4: 20 mM in water.
-
THPTA Ligand: 100 mM in water.[][9]
-
Sodium Ascorbate: 100 mM in water (Freshly prepared).
Workflow:
-
Premix Catalyst: Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO4 + 5 µL THPTA). Incubate for 5 mins.
-
Assembly: To the Alkyne-biomolecule solution, add:
-
Cy7.5-Azide (2-5 molar equivalents relative to alkyne).[]
-
Cu-THPTA complex (Final conc. 100-500 µM).[]
-
-
Initiation: Add Sodium Ascorbate (Final conc. 2.5 - 5 mM).
-
Incubation: Incubate for 30-60 mins at RT in the dark.
-
Purification: Desalt using PD-10 columns or dialysis to remove unreacted dye and copper.[]
Figure 2: Step-by-step workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing THPTA ligand for biomolecule protection.
Protocol B: Quantitative Photostability Assay
A self-validating system to compare dye performance.[]
Setup:
-
Sample Prep: Dilute Cy7.5-conjugate to an Optical Density (OD) of 0.1 at 788 nm in PBS (or desired buffer).
-
Control: Prepare a reference dye (e.g., fresh ICG or Alexa 750) at the same OD.
-
Illumination: Use a 785 nm laser or LED source. Power density should be calibrated (e.g., 50 mW/cm²).[]
Procedure:
-
Place samples in a quartz cuvette or glass-bottom 96-well plate.
-
Continuously irradiate samples while maintaining temperature at 25°C.[]
-
Acquire fluorescence emission spectra (790–850 nm) every 30 seconds for 60 minutes.
-
Data Processing:
-
Integrate the area under the emission curve (AUC) for each time point.
-
Normalize
to 100%.[] -
Plot Normalized Intensity vs. Time.[]
-
Calculate
(time to 50% intensity).[]
-
Figure 3: Logical flow for the quantitative assessment of fluorophore photostability.
References
-
Görner, H. (2016).[] Photochemistry of Cyanine Dyes. IntechOpen.
-
Zheng, Q., et al. (2014).[] Ultra-stable organic fluorophores for single-molecule research.[] Chemical Society Reviews.[]
-
Dempsey, G. T., et al. (2009).[] Photoswitching Mechanism of Cyanine Dyes. Journal of the American Chemical Society. Retrieved from [Link][]
-
Han, J., et al. (2021).[] Mechanism of Cyanine5 to Cyanine3 Photoconversion. Journal of the American Chemical Society. Retrieved from [Link][]
Sources
- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 5. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols: Cyanine7.5 Azide for Precision Protein Labeling
Introduction: Harnessing Bioorthogonal Chemistry for Advanced Protein Labeling
In the landscape of modern proteomics and drug development, the precise attachment of functional reporters, such as near-infrared (NIR) fluorophores, to proteins is paramount. Cyanine7.5 (Cy7.5), with its spectral properties in the NIR window (absorption ~788 nm, emission ~808 nm), offers deep tissue penetration and minimal background autofluorescence, making it an exceptional candidate for in vivo imaging and sensitive in vitro assays.[1] The azide functional group on Cy7.5 allows for its covalent attachment to proteins through highly specific and efficient bioorthogonal "click chemistry" reactions.[2] This guide provides a comprehensive overview and detailed protocols for two of the most prevalent click chemistry strategies for labeling proteins with Cyanine7.5 azide: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][]
These reactions are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without interfering with native biochemical processes.[5] The choice between CuAAC and SPAAC is contingent on the specific experimental context, particularly the sensitivity of the protein to copper ions and the desired reaction kinetics.
The Chemistry of Choice: CuAAC vs. SPAAC
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] The reaction is highly efficient and regiospecific, exclusively forming a stable 1,4-disubstituted triazole linkage.[3] However, the requirement for a copper catalyst can be a drawback for in vivo applications or when working with proteins sensitive to metal ions, as copper can generate reactive oxygen species (ROS) that may damage the protein.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[] The release of ring strain drives the reaction forward, forming a stable triazole linkage.[] SPAAC is the preferred method for live-cell imaging and for labeling sensitive biological macromolecules.[6]
Visualizing the Labeling Workflows
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Pre-Labeling Considerations: Protein and Reagent Preparation
Successful labeling hinges on meticulous preparation of both the protein and the labeling reagents.
Protein Preparation
-
Purity: The protein of interest should be of high purity to avoid labeling of contaminants.
-
Buffer Exchange: Ensure the protein is in an appropriate buffer. For CuAAC, avoid buffers containing chelating agents like EDTA, which will sequester the copper catalyst. For both reactions, avoid buffers containing azides (e.g., sodium azide as a preservative). Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a suitable starting point.
-
Concentration: A protein concentration of 1-10 mg/mL is generally recommended for efficient labeling.[7]
-
Functionalization: The protein must be functionalized with either a terminal alkyne (for CuAAC) or a strained alkyne (for SPAAC). This is typically achieved by reacting the protein with an NHS-ester derivative of the alkyne, which targets primary amines on lysine residues and the N-terminus.[3] Alternatively, non-canonical amino acids bearing the desired alkyne can be incorporated site-specifically during protein expression.[8]
Cyanine7.5 Azide Preparation
-
Storage: Cyanine7.5 azide is light-sensitive and should be stored protected from light at -20°C.
-
Stock Solution: Prepare a stock solution of Cyanine7.5 azide (e.g., 10 mM) in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C, protected from light and moisture.
Detailed Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein
This protocol is designed for in vitro labeling of a protein that has been pre-functionalized with a terminal alkyne.
Materials
-
Alkyne-modified protein (1-10 mg/mL in PBS, pH 7.2-7.4)
-
Cyanine7.5 azide stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Purification column (e.g., Sephadex G-25 spin column)
-
Reaction tubes and standard laboratory equipment
Step-by-Step Methodology
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine 2.5 µL of 50 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[6] Mix gently. This creates a 1:5 copper-to-ligand ratio, which helps to stabilize the Cu(I) and protect the protein.[6]
-
Reaction Setup: In a separate reaction tube, add the desired amount of alkyne-modified protein.
-
Add Cyanine7.5 Azide: Add a 4- to 50-fold molar excess of the Cyanine7.5 azide stock solution to the protein.[9] The optimal ratio should be determined empirically.
-
Initiate the Reaction: Add the catalyst premix to the protein-dye mixture. Then, add a 40-fold molar excess of freshly prepared sodium ascorbate solution to reduce the Cu(II) to the active Cu(I) catalyst.[9]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Purify the labeled protein from excess dye and reaction components using a desalting spin column according to the manufacturer's instructions.
Detailed Protocol 2: SPAAC Labeling of a DBCO-Modified Protein
This copper-free protocol is ideal for labeling sensitive proteins or for applications in living systems. It assumes the protein has been pre-functionalized with a DBCO group.
Materials
-
DBCO-modified protein (1-10 mg/mL in PBS, pH 7.2-7.4)
-
Cyanine7.5 azide stock solution (10 mM in DMSO)
-
Purification column (e.g., Sephadex G-25 spin column)
-
Reaction tubes and standard laboratory equipment
Step-by-Step Methodology
-
Reaction Setup: In a reaction tube, add the desired amount of DBCO-modified protein.
-
Add Cyanine7.5 Azide: Add a 1.5- to 10-fold molar excess of the Cyanine7.5 azide stock solution to the protein.[10] A 7.5-fold molar excess is a good starting point for antibody-small molecule conjugations.[10]
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours, protected from light.[10] The reaction can also be incubated at 4°C overnight.[10]
-
Purification: Purify the labeled protein using a desalting spin column as described in the CuAAC protocol.
Post-Labeling Characterization: Determining the Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring reproducibility. It can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cyanine7.5 (~788 nm, A₇₈₈).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A₇₈₈ × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₇₈₈ of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Degree of Labeling:
-
DOL = A₇₈₈ / (ε_Cy7.5 × Protein Concentration (M))
-
Where:
-
ε_Cy7.5 is the molar extinction coefficient of Cyanine7.5 at ~788 nm.
-
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive reagents. | Use fresh stock solutions, especially for sodium ascorbate in CuAAC. |
| Interfering substances in the protein buffer. | Ensure the buffer is free of azides, primary amines (for NHS ester functionalization), and chelators (for CuAAC).[11] Perform a buffer exchange if necessary. | |
| Insufficient molar excess of dye or catalyst. | Optimize the molar ratios of the reactants.[11] | |
| Suboptimal reaction conditions. | Adjust incubation time and temperature.[5] | |
| Protein Precipitation | High concentration of organic solvent (e.g., DMSO). | Keep the final concentration of the organic solvent in the reaction mixture to a minimum. |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). | |
| High Background/Non-specific Labeling | Inadequate purification. | Ensure complete removal of unreacted dye by using an appropriate size-exclusion column or dialysis. |
| Aggregation of labeled protein. | Centrifuge the final product to remove any aggregates before use. |
References
- Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry.
-
AxisPharm. (n.d.). Cyanine7.5 dye. Retrieved from [Link]
-
Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Retrieved from [Link]
- Preston, G. W., & Wilson, A. J. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100529.
-
SERVA. (2016, February 19). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English) [Video]. YouTube. [Link]
- Ting, A. Y., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry.
- Ning, X., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
- Ge, Y., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry, 93(38), 12976-12984.
- Heal, W. P., et al. (2008). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Organic & Biomolecular Chemistry, 6(21), 3972-3981.
-
ResearchGate. (2019). Optimal Conditions for DBCO-azide Reaction? Retrieved from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: High-Fidelity Conjugation of Cyanine7.5 Azide to Alkyne-Modified Antibodies
Introduction & Strategic Overview
Cyanine7.5 (Cy7.[1][2][3]5) is a premier near-infrared (NIR) fluorophore (
This guide details the conjugation of Cyanine7.5 Azide to Alkyne-modified antibodies .
Critical Decision Point: The Nature of Your "Alkyne"
The success of this protocol hinges on the specific type of alkyne modification present on your antibody. You must identify which chemistry applies to your reagents:
-
Pathway A: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1][5][6]
-
Pathway B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Mechanism of Action
The conjugation relies on the bioorthogonal reaction between an azide (
Figure 1: General reaction scheme. In SPAAC, ring strain drives the reaction.[6] In CuAAC, copper catalysis lowers the activation energy.
Materials & Equipment
| Component | Specification | Notes |
| Antibody | Alkyne-modified IgG | Concentration >1 mg/mL in amine-free buffer (PBS pH 7.4).[1][4] |
| Fluorophore | Cyanine7.5 Azide | Dissolve in anhydrous DMSO or DMF.[1][4][7] Store at -20°C. |
| Solvent | Anhydrous DMSO or DMF | Critical: Use fresh, high-grade solvent to prevent hydrolysis.[1][4] |
| Purification | Zeba™ Spin Columns (7K MWCO) | Or Sephadex G-25.[1] Dialysis is slow and risks precipitation.[1] |
| Filtration | 0.22 µm Syringe Filter | For final sterilization (optional).[1] |
| CuAAC Only | CuSO4, Sodium Ascorbate, THPTA | THPTA Ligand is mandatory to protect the protein. |
Protocol A: SPAAC (Copper-Free) - The Gold Standard[1]
Applicability: For antibodies modified with DBCO, BCN, or TCO.[1]
Step 1: Reagent Preparation[1][4][10]
-
Antibody: Ensure the antibody is in a buffer free of sodium azide (NaN3), as it will compete with the dye. If NaN3 is present, dialyze against PBS.[1][7]
-
Dye Stock: Dissolve Cyanine7.5 Azide in anhydrous DMSO to a concentration of 5 mM .
Step 2: Conjugation Reaction[1][7][11]
-
Calculate the volume of dye needed for a 4-fold molar excess over the antibody.[4]
-
Note: Since the antibody is already alkyne-modified, a lower excess (2-4x) is sufficient compared to NHS-labeling (10-20x).[1]
-
-
Add the calculated volume of Cy7.5 Azide to the antibody solution.
-
Constraint: Ensure the final volume of organic solvent (DMSO) is < 10% to prevent antibody denaturation.
-
-
Mix gently by pipetting. Do not vortex vigorously.
-
Incubate the reaction:
-
Option A (Fast): 4 hours at Room Temperature (RT) in the dark.
-
Option B (Gentle): Overnight (12-16 hours) at 4°C in the dark.
-
Step 3: Purification[1]
-
Equilibrate a desalting column (e.g., Zeba Spin or PD-10) with PBS.[1][4]
-
Load the reaction mixture onto the column.
-
Elute the labeled antibody.[1][4] The high molecular weight conjugate will elute first; free dye will remain in the column.
-
Visual Check: You should see a faint blue/green band (the protein) separate from the slower dark blue band (free dye).
-
Protocol B: CuAAC (Copper-Catalyzed) - The Alternative[1]
Applicability: For antibodies modified with simple terminal alkynes (propargyl).[1][4] Warning: Copper is toxic to antibodies.[1] You must use THPTA to chelate Cu(I) and prevent oxidation.[1]
-
Prepare "Click Cocktail" (Premix separately):
-
Reaction:
-
Incubate: 1 hour at Room Temperature. Do not exceed 2 hours.
-
Quench: Add EDTA (10 mM final) to strip the copper.
-
Purify: Proceed immediately to desalting (as in Protocol A).
Quality Control: The Self-Validating System
You must verify the Degree of Labeling (DOL) to ensure the probe is useful.[10]
Absorbance Measurement
Dilute a small aliquot of the purified conjugate and measure absorbance at 280 nm (
DOL Calculation
Use the following formula:
Constants:
-
(IgG): ~210,000
[1] -
(Cy7.5): ~223,000
(Check specific vendor CoA)[1] - (Correction Factor 280nm): ~0.05 (5% of Cy7.5 absorbance bleeds into 280nm)
| DOL Range | Interpretation | Action |
| < 1.0 | Under-labeled | Signal too weak.[1][4] Check alkyne modification efficiency or increase dye excess. |
| 1.5 - 3.5 | Optimal | Ideal for in vivo imaging.[1][4] High signal, low aggregation.[1] |
| > 4.0 | Over-labeled | High risk of quenching and hepatic clearance.[1][4] Repeat with less dye.[1] |
Workflow Diagram[1][4][7]
Figure 2: Operational workflow for conjugation and validation.
Troubleshooting & Expert Insights
-
Precipitation: Cy7.5 is highly hydrophobic.[1][4] If precipitation occurs during the reaction, add 5-10% PEG (Polyethylene Glycol) to the buffer or ensure DMSO concentration is near the 10% limit.
-
Low Fluorescence (Quenching): If DOL is high (>4) but signal is low, the dyes are stacking on the antibody surface (H-dimer formation). Use a sulfonated version of Cy7.5 (Sulfo-Cy7.5 Azide) to increase solubility and charge repulsion.[1]
-
"Sticky" Background: In in vivo models, highly hydrophobic dyes bind to albumin.[1] Ensure you are using a PEGylated linker (e.g., Azide-PEG4-Cy7.[1]5) if background liver uptake is high.[1]
References
-
Click Chemistry Tools. DBCO-Azide Ligation Protocol (SPAAC).[1][4] Retrieved from [Link]
-
National Institutes of Health (PMC). Click Chemistry Conjugations in Antibody-Drug Conjugates.[1][4] Retrieved from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Validation & Comparative
Comparative Analysis: Cyanine7.5 Azide vs. Cy7 Azide
A Technical Guide to NIR Fluorescence Selection & Application
Executive Summary
For researchers selecting between Cyanine7 (Cy7) and Cyanine7.5 (Cy7.5) azide derivatives, the decision rarely hinges on "raw" brightness alone, but rather on the Signal-to-Noise Ratio (SNR) dictated by the experimental environment.
-
Select Cy7 Azide if: You are working in vitro (flow cytometry, western blot, microscopy) or using standard 730–750 nm laser lines.[1] Cy7 possesses a higher molar extinction coefficient (
), yielding higher theoretical brightness in clear buffers.[1] -
Select Cy7.5 Azide if: You are performing in vivo imaging or deep-tissue histology.[1] The red-shifted emission (~808 nm) of Cy7.5 escapes the "biological window" of tissue autofluorescence and hemoglobin absorption more effectively than Cy7, resulting in superior contrast despite a slightly lower intrinsic extinction coefficient.
Technical Specifications & Data Analysis
The following data compares the intrinsic photophysical properties of the fluorophores. Note that "Azide" refers to the reactive handle (
Table 1: Photophysical Property Comparison
| Feature | Cyanine7 (Cy7) Azide | Cyanine7.5 (Cy7.[1][2][3][4][5][6][]5) Azide | Implication |
| Core Structure | Indolenine-based polymethine | Benzoindole-based polymethine | Cy7.5 has extra benzene rings, causing a red-shift.[1][] |
| Excitation Max | ~750 nm | ~788 nm | Cy7 matches 730/750 nm lasers; Cy7.5 needs ~785 nm excitation.[1] |
| Emission Max | ~773 nm | ~808 nm | Cy7.5 emits closer to the NIR-II border.[1] |
| Extinction Coeff.[1][][8] ( | ~250,000 | ~223,000 | Cy7 absorbs light more efficiently. |
| Quantum Yield ( | ~0.13 (varies by solvent) | ~0.10 – 0.12 | Comparable, though Cy7 is often slightly higher in aqueous buffer.[1] |
| Solubility | Moderate (often requires co-solvent) | Lower (Hydrophobic due to benzoindole) | Cy7.5 often requires higher organic co-solvent % during labeling.[1] |
Deep Dive: The "Brightness" Paradox
While Cy7 has a higher extinction coefficient (
-
Tissue Scattering: Scattering scales as
.[1] The longer wavelength of Cy7.5 (808 nm vs 773 nm) experiences significantly less scattering in skin and muscle.[1] -
Autofluorescence: Tissue autofluorescence drops dramatically above 800 nm.[1] Cy7.5 emits in a region where background noise is minimal, effectively boosting the SNR.[1]
Decision Logic: Selecting the Right Fluorophore
Use the following logic flow to determine the optimal fluorophore for your specific application.
Figure 1: Decision matrix for selecting between Cy7 and Cy7.5 based on experimental environment and hardware.
Experimental Protocol: CuAAC Click Labeling
The following protocol describes the conjugation of Cyanine7.5 Azide to an Alkyne-modified protein (e.g., an antibody or BSA). This protocol is self-validating via UV-Vis absorbance ratios.[1]
Reagents Required:
-
Protein-Alkyne (1 mg/mL in PBS).[1]
-
CuSO4 (Copper(II) sulfate, 100 mM in water).[1]
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, 500 mM).[1]
-
Sodium Ascorbate (500 mM fresh stock).[1]
Workflow Diagram
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for NIR dye conjugation.
Step-by-Step Methodology
-
Catalyst Complexing (Crucial for Protein Stability):
-
Reaction Assembly:
-
Initiation:
-
Incubation:
-
Incubate for 30–60 minutes at Room Temperature in the dark .
-
-
Purification (Self-Validation Step):
-
Degree of Labeling (DOL) Calculation:
Troubleshooting & Optimization
-
Issue: Dye Precipitation.
-
Issue: Low Fluorescence Signal.
-
Issue: Photobleaching.
References
-
AxisPharm. (n.d.). Cyanine 7.5 (Cy7.[1][3][4][5][6][][9]5) Dye: Features and Applications. Retrieved February 6, 2026, from [Link][1]
-
National Institutes of Health (NIH) / ResearchGate. (2023).[1] Comparison between Fluorescence Imaging and Elemental Analysis to Determine Biodistribution of Inorganic Nanoparticles. (Discusses Cy7.5 superiority in vivo). Retrieved February 6, 2026, from [Link]
Sources
- 1. Extinction Coefficient [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]
- 6. Comparison between Fluorescence Imaging and Elemental Analysis to Determine Biodistribution of Inorganic Nanoparticles with Strong Light Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. Spectrum [Cy7.5 (Cyanine-7.5)] | AAT Bioquest [aatbio.com]
Guide: Evaluating Cytotoxicity of Cyanine7.5 Azide Probes
Executive Summary: The NIR-Click Interface
The shift toward Near-Infrared (NIR) imaging has established Cyanine7.5 (Cy7.5) as a critical fluorophore, bridging the gap between traditional NIR-I dyes (like Cy7) and the deep-tissue penetration of NIR-II agents.[] When modified with an azide handle, this probe becomes a powerful tool for bio-orthogonal labeling via Click Chemistry (CuAAC or SPAAC).[]
However, the utility of Cy7.5 Azide is frequently compromised by its physicochemical properties. Unlike its sulfonated analogs, standard Cy7.5 is a lipophilic cation . This structure drives it to accumulate in mitochondria, potentially uncoupling oxidative phosphorylation and generating reactive oxygen species (ROS).
This guide provides a rigorous framework for evaluating the cytotoxicity of Cy7.5 Azide, distinguishing between intrinsic dye toxicity, solvent effects (DMSO), and click-catalyst induced damage.[]
Comparative Analysis: Cy7.5 Azide vs. Alternatives
Before initiating toxicity assays, it is crucial to benchmark Cy7.5 Azide against its structural relatives and clinical standards.
Table 1: Physicochemical and Safety Profile Comparison
| Feature | Cyanine7.5 Azide | Sulfo-Cyanine7.5 Azide | Cyanine7 Azide | ICG (Indocyanine Green) |
| Spectral Window | NIR (Ex: 788 nm / Em: 808 nm) | NIR (Ex: 788 nm / Em: 808 nm) | NIR (Ex: 750 nm / Em: 773 nm) | NIR (Ex: 780 nm / Em: 800 nm) |
| Solubility | Low (Hydrophobic) .[] Requires organic co-solvents (DMSO/DMF).[] | High (Hydrophilic) .[] Water-soluble.[][2][3][4][5][6][7] | Low (Hydrophobic).[][8] | Moderate (Amphiphilic).[] |
| Cytotoxicity Risk | High .[] Prone to H-aggregation and mitochondrial sequestration.[] | Low . Negative charges prevent mitochondrial uptake. | Moderate. | Low (Clinical Standard).[] |
| Photostability | High (Rigid polymethine chain).[][9] | High. | Moderate. | Low (Prone to photodegradation).[] |
| Primary Use | Labeling in organic solvents; fixed cell imaging. | Live cell imaging; in vivo conjugation.[2] | Shallower tissue imaging.[4][9] | Angiography (No click handle).[][5] |
Expert Insight: If your experimental design permits, Sulfo-Cy7.5 Azide is almost always the superior choice for live-cell applications.[] The sulfonate groups add negative charge, preventing the dye from acting as a membrane-permeant cation, thereby reducing mitochondrial toxicity [1, 3].
Mechanistic Insight: The Mitochondrial "Trojan Horse"
To correctly interpret cytotoxicity data, one must understand how Cy7.5 kills cells. It is not merely a chemical irritant; it is a mitochondrial toxin.
-
Membrane Potential (
) Driver: As a lipophilic cation, Cy7.5 is driven into the mitochondrial matrix by the negative membrane potential (approx. -140 mV).[] -
Accumulation: According to the Nernst equation, lipophilic cations can concentrate 100-1000x higher in mitochondria than in the cytosol [4].
-
ROS Generation: High concentrations disrupt the Electron Transport Chain (ETC), specifically Complexes I and III, leading to superoxide leakage.
-
Apoptosis: ROS overload triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome C and initiating apoptosis [5].
Diagram 1: Mechanism of Cyanine Cytotoxicity
Caption: Pathway of Cy7.5 Azide-induced cytotoxicity via mitochondrial accumulation and oxidative stress.[]
Self-Validating Experimental Protocol
Standard MTT assays are not recommended for NIR dyes because the formazan crystals can interfere with absorbance readings, and the solubilization step introduces variability. CCK-8 (WST-8) is the gold standard here as it produces a water-soluble formazan read at 450 nm, far from the Cy7.5 absorption peak (788 nm) [2].[]
Phase 1: Preparation & Controls (The "Self-Validating" System)
You must isolate the toxicity of the dye from the toxicity of the copper catalyst (if using CuAAC) and the solvent (DMSO).
-
Vehicle Control: Media + % DMSO equivalent to the highest dye concentration (usually <1%).
-
Catalyst Control: Media + CuSO4/THPTA (if performing in situ labeling).[]
-
Positive Control: 10% DMSO or Triton X-100 (induces 100% cell death).[]
Phase 2: Step-by-Step Workflow
-
Probe Solubilization:
-
Dissolve Cy7.5 Azide in anhydrous DMSO to make a 10 mM stock.
-
Critical: Verify no precipitation occurs upon dilution into media. If aggregates form, toxicity data will be invalid (false positives due to physical sedimentation).
-
-
Cell Seeding:
-
Seed cells (e.g., HeLa or HEK293) at 5,000 cells/well in a 96-well plate.[]
-
Incubate for 24h to ensure adhesion.
-
-
Dose-Response Treatment:
-
Prepare serial dilutions of Cy7.5 Azide in pre-warmed media: 0, 1, 5, 10, 25, 50, 100 µM.
-
Note: Imaging concentrations are typically 1-5 µM.[] Testing up to 100 µM establishes the safety margin.
-
Incubate for 24 hours (standard acute toxicity) or 72 hours (proliferation inhibition).[]
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent per 100 µL of media.[][7]
-
Incubate for 1-4 hours at 37°C until orange color develops.
-
Measure Absorbance at 450 nm .
-
Diagram 2: Cytotoxicity Evaluation Workflow
Caption: Operational workflow for valid cytotoxicity assessment using CCK-8.
Data Interpretation & Troubleshooting
Calculating Viability
[]-
: Wells with dye.[][7][8][10][11]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Vehicle control (DMSO only).
- : Media only (no cells).
Interpreting the IC50[13]
-
Safe Range: If IC50 > 50 µM, the probe is generally safe for standard imaging (usually performed at 1-5 µM).[]
-
Warning Zone: If IC50 is 10-50 µM, minimize incubation time and wash cells immediately after labeling.
-
Toxic: If IC50 < 10 µM, switch to Sulfo-Cy7.5 Azide .[]
Common Pitfall: The "False Toxicity" of Aggregation
Non-sulfonated Cy7.5 Azide is highly hydrophobic. In aqueous media, it forms H-aggregates (blue-shifted absorption).[] These aggregates can physically coat cell membranes, causing mechanical stress rather than biochemical toxicity.
-
Check: If you see dark precipitates on the cells under the microscope, your concentration is too high for the solubility limit. Data from these wells is invalid.
References
-
Dojindo. CCK-8 Assay: A sensitive tool for cell viability.[] Retrieved from [Link]
-
Antibodies.com. Sulfo-Cyanine 7.5 azide vs Non-sulfonated variants.[] Retrieved from [Link][]
-
ResearchGate. Cyanine mitochondrial dye with slightly selective cytotoxicity against A549 cancerous cells. Retrieved from [Link]
-
National Institutes of Health (PMC). Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy. Retrieved from [Link]
Sources
- 2. lumiprobe.com [lumiprobe.com]
- 3. bosterbio.com [bosterbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cyanine 7.5 azide (A270301) | Antibodies.com [antibodies.com]
- 6. dojindo.com [dojindo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
